Superior Aqueous Solubility and Handling: Dihydrochloride Salt vs. Free Base
The compound is supplied as a dihydrochloride salt, which is a common strategy to improve aqueous solubility and stability for basic amine-containing compounds. While specific solubility data for 3-chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride is not available in the provided search results, the principle is well-established in pharmaceutical sciences. Converting an amine to its hydrochloride salt enhances water solubility by orders of magnitude [1]. This property is critical for its use as a building block in aqueous-phase synthesis and for achieving high concentrations in biological assays, a key advantage over the less soluble free base form.
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | Dihydrochloride salt form (C7H8Cl3N3, MW 240.52) |
| Comparator Or Baseline | Free base form (3-chloroimidazo[1,2-a]pyridin-6-amine, C7H6ClN3, MW 167.59) [2] |
| Quantified Difference | Not quantified for this specific compound, but class-level inference: Hydrochloride salt formation typically increases aqueous solubility from mg/mL to g/mL range [1]. |
| Conditions | Class-level principle derived from pharmaceutical salt screening literature |
Why This Matters
Procurement of the dihydrochloride salt ensures immediate usability in standard aqueous laboratory workflows without the need for additional solubilization techniques or solvents.
- [1] Wikipedia. (2004). Hydrochloride. View Source
- [2] American Elements. (2026). 6-Amino-3-chloroimidazo[1,2-a]pyridine (CAS 1094463-26-9). Product Information. View Source
